molecular formula C17H19BrN2O3S B14801954 2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

2-{[(2-Bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethylthiophene-3-carboxamide

Katalognummer: B14801954
Molekulargewicht: 411.3 g/mol
InChI-Schlüssel: IDRAIBZTOBYZDC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide is a complex organic compound with a molecular formula of C17H19BrN2O3S This compound is characterized by its unique structure, which includes a thiophene ring, a bromo-ethylphenoxy group, and an acetylamino group

Vorbereitungsmethoden

The synthesis of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromo-ethylphenoxy intermediate: This step involves the bromination of 4-ethylphenol to form 2-bromo-4-ethylphenol, which is then reacted with chloroacetyl chloride to produce 2-bromo-4-ethylphenoxyacetyl chloride.

    Coupling with thiophene derivative: The 2-bromo-4-ethylphenoxyacetyl chloride is then reacted with 4,5-dimethyl-3-thiophenecarboxamide in the presence of a base such as triethylamine to form the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The bromo group in the compound can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to the formation of various substituted derivatives.

Wissenschaftliche Forschungsanwendungen

2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Wirkmechanismus

The mechanism of action of 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide include:

    4-bromo-2-(2-((4-ethylphenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate: This compound shares a similar bromo-ethylphenoxy group but differs in its overall structure and functional groups.

    2-{[2-(2-bromo-4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide: This is a closely related compound with slight variations in its molecular structure.

Eigenschaften

Molekularformel

C17H19BrN2O3S

Molekulargewicht

411.3 g/mol

IUPAC-Name

2-[[2-(2-bromo-4-ethylphenoxy)acetyl]amino]-4,5-dimethylthiophene-3-carboxamide

InChI

InChI=1S/C17H19BrN2O3S/c1-4-11-5-6-13(12(18)7-11)23-8-14(21)20-17-15(16(19)22)9(2)10(3)24-17/h5-7H,4,8H2,1-3H3,(H2,19,22)(H,20,21)

InChI-Schlüssel

IDRAIBZTOBYZDC-UHFFFAOYSA-N

Kanonische SMILES

CCC1=CC(=C(C=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C(=O)N)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.